molecular formula C19H22N4O3 B2548525 1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one CAS No. 1706051-55-9

1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one

Cat. No.: B2548525
CAS No.: 1706051-55-9
M. Wt: 354.41
InChI Key: IESQHIATVMSOAE-UHFFFAOYSA-N
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Description

1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core, a piperidine ring, and a quinoxaline moiety.

Preparation Methods

The synthesis of 1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the quinoxaline derivative. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the formation of the pyrrolidin-2-one core through cyclization reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline ring to its corresponding dihydroquinoxaline derivatives.

Scientific Research Applications

1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity, while the pyrrolidin-2-one core contributes to its overall stability and bioavailability .

Comparison with Similar Compounds

1-Methyl-4-[4-(quinoxalin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-methyl-4-(4-quinoxalin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-22-12-13(10-18(22)24)19(25)23-8-6-14(7-9-23)26-17-11-20-15-4-2-3-5-16(15)21-17/h2-5,11,13-14H,6-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESQHIATVMSOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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